2-[(2-butan-2-yl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Description
Properties
IUPAC Name |
2-[(2-butan-2-yl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4S2/c1-3-15(2)21-23(31)29-22(28-21)18-6-4-5-7-19(18)27-24(29)34-14-20(30)26-13-12-16-8-10-17(11-9-16)35(25,32)33/h4-11,15,21H,3,12-14H2,1-2H3,(H,26,30)(H2,25,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCAAGJNPAEIEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(2-butan-2-yl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure combines various functional groups that may contribute to diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
- Molecular Formula : C24H27N5O4S2
- Molecular Weight : 513.63 g/mol
- IUPAC Name : this compound
Structural Features
The compound features:
- Imidazoquinazoline Core : This moiety is known for its biological activity, particularly in cancer therapy.
- Sulfanyl Group : Enhances interaction with biological targets.
- Sulfonamide Substituent : May contribute to antibacterial properties.
Anticancer Activity
Research indicates that compounds with imidazoquinazoline structures exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases involved in cell proliferation and survival.
Case Study: Kinase Inhibition
In a study examining similar compounds, it was found that derivatives of imidazoquinazoline effectively inhibited the activity of various kinases, leading to reduced cancer cell growth. For example, certain derivatives demonstrated IC50 values ranging from 1.35 to 4.00 µM against cancer cell lines .
Antimicrobial Properties
The presence of the sulfanyl group is associated with enhanced antimicrobial activity. Compounds with similar structural features have shown effectiveness against a range of pathogens.
Comparative Analysis
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-{(4-chlorophenyl)thio}-2H-imidazo[1,2-c]quinazolin-5-one | Thioether linkage | Antimicrobial |
| 1-(4-chlorophenyl)-3-(butanoyl)-urea | Urea derivative | Anticancer activity |
Anti-inflammatory Effects
Compounds containing sulfonamide groups are often evaluated for their anti-inflammatory properties. The mechanism typically involves the inhibition of pro-inflammatory cytokines and mediators.
The proposed mechanism of action for this compound includes:
- Kinase Inhibition : Binding to the active site of kinases, preventing phosphorylation.
- Interaction with Enzymes : Modulating enzyme activity related to inflammation and microbial resistance.
- Cell Cycle Arrest : Inducing apoptosis in cancer cells through various signaling pathways.
Research Findings and Future Directions
Recent studies have focused on optimizing the synthesis and enhancing the bioavailability of this compound. The following are key findings:
- Synthesis Routes : Multiple synthetic routes have been explored to improve yield and reduce costs .
- In vitro Studies : Initial in vitro studies show promise in terms of low cytotoxicity against human cell lines while maintaining efficacy against target pathogens .
- Docking Studies : Molecular docking studies suggest favorable interactions with key biological targets, indicating potential for further development as a therapeutic agent .
Comparison with Similar Compounds
Core Structure and Substituent Analysis
The table below highlights key structural and synthetic differences between the target compound and analogs:
Key Observations:
- Core Heterocycles: The target compound’s imidazoquinazolinone core distinguishes it from oxadiazole () or cyanoacetanilide () analogs. This core is associated with kinase inhibition and enzyme modulation .
- Substituent Effects :
- The butan-2-yl group in the target compound likely increases lipophilicity compared to polar substituents like 4-phenylpiperazinyl () or sulfamoylphenethyl.
- Sulfamoyl groups (target compound and ) are linked to sulfonamide bioactivity, such as carbonic anhydrase inhibition or antimicrobial effects .
- Arylacetamide side chains (e.g., 4-isopropylphenyl in ) may influence target selectivity or pharmacokinetics .
Q & A
Q. Optimization strategies :
- Design of Experiments (DoE) : Systematic variation of temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading to maximize yield .
- Inert atmosphere : Prevents oxidation of sensitive intermediates (e.g., thiol groups) .
Basic: Which spectroscopic and chromatographic methods are critical for structural validation?
Answer:
- NMR spectroscopy : H and C NMR confirm regioselectivity of sulfanyl and acetamide groups. Aromatic protons in the quinazolinone core appear at δ 7.5–8.5 ppm, while the sulfamoyl group shows a singlet near δ 3.1 ppm .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak at m/z 512.18) .
- HPLC-PDA : Assesses purity (>95%) and detects byproducts from incomplete coupling reactions .
Basic: What in vitro biological assays are suitable for preliminary activity screening?
Answer:
- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values .
- Anti-inflammatory potential : Inhibition of COX-2 enzyme activity measured via ELISA .
Advanced: How can structure-activity relationships (SAR) be systematically investigated for this compound?
Answer:
- Substituent variation : Synthesize analogs with modified sulfamoyl groups (e.g., -SONH → -SOMe) to assess hydrophilicity effects .
- Computational docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., EGFR kinase) .
- Free-Wilson analysis : Quantify contributions of individual substituents to biological activity using regression models .
Advanced: How should researchers address contradictory data in biological activity reports?
Answer:
- Purity verification : Re-analyze compounds via HPLC to rule out impurities (>98% purity required) .
- Orthogonal assays : Confirm antimicrobial activity with both agar diffusion and time-kill kinetics assays .
- Dose-response validation : Repeat experiments with standardized protocols (e.g., CLSI guidelines) to minimize inter-lab variability .
Advanced: What computational tools are recommended for modeling this compound’s reactivity?
Answer:
- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites (e.g., sulfanyl group reactivity) .
- Molecular dynamics (MD) : Simulate binding stability in protein active sites (e.g., COX-2) using GROMACS .
- ADMET prediction : Use SwissADME to forecast pharmacokinetic properties (e.g., BBB permeability) .
Advanced: Which advanced assays can elucidate mechanisms of action?
Answer:
- DNA interaction studies : Fluorescence quenching assays with ethidium bromide to assess intercalation potential .
- Enzyme inhibition kinetics : Michaelis-Menten analysis to determine inhibition constants () for target enzymes .
- Apoptosis profiling : Flow cytometry with Annexin V/PI staining to evaluate pro-apoptotic effects in cancer cells .
Basic: What stability and formulation challenges are associated with this compound?
Answer:
- Hydrolytic degradation : The sulfanyl group is prone to oxidation; store under argon at -20°C .
- Solubility enhancement : Use co-solvents (e.g., PEG 400) or nanoemulsion formulations for in vivo delivery .
Basic: What regulatory guidelines apply to its use in preclinical research?
Answer:
- Safety protocols : Follow OSHA guidelines for handling sulfonamides (e.g., PPE for respiratory protection) .
- Ethical compliance : Adhere to institutional animal care guidelines (e.g., IACUC approval for in vivo studies) .
Advanced: What emerging applications are suggested by structural analogs?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
